tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate
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Overview
Description
tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate is a synthetic organic compound with the molecular formula C13H23FN2O2 and a molecular weight of 258.33 g/mol . This compound is characterized by its spirocyclic structure, which includes a fluorine atom and a tert-butyl ester group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate.
Introduction of the fluorine atom: The intermediate is then subjected to fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Chemical Reactions Analysis
tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, using reagents like sodium methoxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the spirocyclic structure contribute to its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate biological activities through inhibition or activation of specific enzymes .
Comparison with Similar Compounds
tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate can be compared with similar compounds such as:
tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate: This compound has two fluorine atoms instead of one, which may affect its reactivity and biological activity.
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: The position of the carboxylate group is different, which can influence its reactivity and applications.
These comparisons highlight the uniqueness of tert-Butyl 8-fluoro-2,6-diazaspiro[4
Properties
Molecular Formula |
C13H23FN2O2 |
---|---|
Molecular Weight |
258.33 g/mol |
IUPAC Name |
tert-butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-6-13(9-16)5-4-10(14)8-15-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
TXZXAKDNFICILF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CN2)F |
Origin of Product |
United States |
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